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Compound of Interest

3-Methylpyridazine-4-carboxylic
Compound Name: o
aci

Cat. No.: B1455273

Introduction

3-Methylpyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core,
a six-membered ring with two adjacent nitrogen atoms, substituted with a methyl and a
carboxylic acid group. This molecular architecture makes it a valuable building block in
medicinal chemistry and materials science. Its potential use in the synthesis of novel
pharmaceutical agents necessitates robust and reliable analytical methods to ensure its
identity, purity, and stability. The presence of both an acidic (carboxylic acid) and basic
(pyridazine nitrogens) functional group imparts specific physicochemical properties that must
be considered when developing analytical protocols.

This document provides a comprehensive guide to the analytical techniques for the full
characterization of 3-Methylpyridazine-4-carboxylic acid. The protocols herein are designed
for researchers, quality control analysts, and drug development professionals, offering detailed,
step-by-step methodologies grounded in established scientific principles. We will explore
chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality
behind experimental choices to ensure method integrity and trustworthiness.

Physicochemical Properties
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A thorough understanding of the molecule's properties is the foundation of method

development.

Property

Value

Source

Molecular Formula

CeHesN202

[1]

Molecular Weight

138.12 g/mol

[1]

Monoisotopic Mass

138.04292 Da

[1]

Appearance

White to tan crystalline powder
(Expected)

[2]

pKa (Predicted)

The molecule has two key
ionizable groups: the
carboxylic acid (acidic) and the
pyridazine nitrogens (basic).
The exact pKa values
influence solubility and
chromatographic behavior and
should be determined
experimentally. The pKa of the
conjugate acid of the related 4-

methylpyridine is ~5.98.

N/A

Solubility

Expected to be soluble in polar
organic solvents and aqueous
bases due to the presence of
the carboxylic acid group.
Solubility in DMSO has been

noted for similar compounds.

[3]

N/A

Chromatographic Analysis for Purity and

Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity

of active pharmaceutical ingredients and intermediates. A reverse-phase method is ideal for a

© 2025 BenchChem. All rights reserved. 2/12

Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/53414730
https://pubchemlite.lcsb.uni.lu/e/compound/53414730
https://pubchemlite.lcsb.uni.lu/e/compound/53414730
https://www.thermofisher.com/order/catalog/product/429420010
https://www.medchemexpress.com/pyrimidine-4-carboxylic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

polar compound like 3-Methylpyridazine-4-carboxylic acid.

Rationale for Reverse-Phase HPLC (RP-HPLC)

The choice of RP-HPLC with a C18 stationary phase is based on the molecule's polarity. The
nonpolar stationary phase provides retention for the pyridazine ring, while the polar mobile
phase allows for controlled elution. The inclusion of a buffer in the mobile phase is critical. It
suppresses the ionization of the carboxylic acid and protonates the pyridazine nitrogens,
ensuring a consistent charge state and leading to sharp, symmetrical peaks and reproducible
retention times. A Diode Array Detector (DAD) is employed to assess peak purity and select the
optimal wavelength for quantification, typically the Amax of the analyte.

Experimental Protocol: RP-HPLC with DAD

Objective: To determine the purity of 3-Methylpyridazine-4-carboxylic acid and quantify it
against a standard.

Instrumentation:

o HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array
Detector (DAD).

Materials:

3-Methylpyridazine-4-carboxylic acid sample and reference standard.

Acetonitrile (HPLC grade).

Formic acid (LC-MS grade).

Ultrapure water.

Protocol Steps:

¢ Mobile Phase Preparation:

o Mobile Phase A: 0.1% Formic acid in water.
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o Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Degas both mobile phases by sonication or vacuum filtration.

o Standard and Sample Preparation:

o Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard

and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile (diluent).

o Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

o Sample Solution (0.1 mg/mL): Prepare the sample using the same procedure as the

working standard.

o Chromatographic Conditions:

Parameter Condition

Column C18, 150 mm x 4.6 mm, 3.5 um particle size
Mobile Phase Gradient elution (see table below)

Flow Rate 1.0 mL/min

Column Temperature 30°C

Injection Volume 5puL

DAD, 254 nm (or Amax determined from UV

Detection
scan)
Gradient Elution Program:
© 2025 BenchChem. All rights reserved. 4/12 Tech Support
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Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5

15.0 5 95

17.0 5 95

17.1 95 5

20.0 95 5

o Data Analysis:

o ldentity: The retention time of the major peak in the sample chromatogram should match

that of the reference standard.

o Purity: Calculate the area percentage of the main peak relative to the total area of all

peaks in the chromatogram.

o Assay (Quantification): Calculate the concentration of the sample against the reference

standard using the external standard method.

HPLC Workflow Diagram

Preparation Analysis Data Processing

HPLC System Setup Gradient Elution DAD Detection Calculate Purity
(c18 Column, wchect sample (5 uLD—»[ 20 min run) 25 nm)]—>Emegraze ChmmamgraHuenmy Peak by RH (Area %)
A

Mobile Phase Prep
(A 0.1% FAin Hz0)
(B: 0.1% FAin ACN)

Standard & Sample Prep

(0.1 mg/mL in Diluent)
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Caption: Workflow for RP-HPLC purity analysis.
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Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide definitive structural information, confirming the identity of the
compound at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: *H and 3C NMR spectroscopy are unparalleled for elucidating the precise structure
of an organic molecule. They provide information on the number and type of protons and
carbons, their chemical environment, and their connectivity. For 3-Methylpyridazine-4-
carboxylic acid, *H NMR will confirm the presence of the methyl group, the protons on the
pyridazine ring, and the acidic proton of the carboxyl group. DMSO-ds is the solvent of choice
as it readily dissolves the analyte and its residual water peak does not interfere with most
signals, while allowing for the observation of the exchangeable carboxylic acid proton.

Protocol: tH and 3C NMR

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de).

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

o Acquire a standard *H NMR spectrum.

o Acquire a proton-decoupled 3C NMR spectrum.

Expected Spectral Features:

o 1H NMR (in DMSO-ds):

» A broad singlet for the carboxylic acid proton (-COOH) typically downfield (> 12 ppm).

= Two doublets in the aromatic region (approx. 7.5-9.5 ppm) corresponding to the two
protons on the pyridazine ring.

= Asinglet for the methyl group (-CHs) protons (approx. 2.5-3.0 ppm).
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o 13C NMR (in DMSO-de):
» A signal for the carbonyl carbon (-COOH) around 165-175 ppm.
» Four signals in the aromatic region for the carbons of the pyridazine ring.

= A signal for the methyl carbon (-CHs) in the aliphatic region (approx. 15-25 ppm).

Mass Spectrometry (MS)

Rationale: MS is essential for confirming the molecular weight of the compound. Electrospray
ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules,
allowing for the detection of intact molecular ions. High-resolution mass spectrometry (HRMS)
provides a highly accurate mass measurement, which can be used to confirm the elemental
formula.

Protocol: LC-MS with ESI

 Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source
(e.g., a Q-TOF or Orbitrap for HRMS).

o Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused or
injected into the LC-MS system.

e MS Parameters:
o lonization Mode: ESI, run in both positive and negative modes.
o Expected lons:
» Positive Mode: [M+H]* at m/z 139.0502.[1]
» Negative Mode: [M-H]~ at m/z 137.0356.[1]

o Data Analysis: Compare the observed m/z values with the theoretical values. For HRMS,
the measured mass should be within 5 ppm of the calculated mass for the formula
CeHsN202.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of
key functional groups. The spectrum provides a molecular "fingerprint” that can be used for
identification by comparison to a reference spectrum. For this molecule, FTIR is excellent for
confirming the presence of the carboxylic acid and the aromatic pyridazine ring.

Protocol: FTIR-ATR

 Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
o Data Acquisition: Collect the spectrum over the range of 4000-400 cm™1.

» Expected Characteristic Absorption Bands:

Expected Wavenumber

Functional Group Vibration Type

(cm™)
Carboxylic Acid O-H stretch (broad) 3300 - 2500
Aromatic C-H C-H stretch 3100 - 3000
Methyl C-H C-H stretch 2980 - 2850
Carboxylic Acid C=0 stretch ~1700
Pyridazine Ring C=N and C=C stretches 1650 - 1450
C-O/0-H C-O stretch / O-H bend 1300 - 1200

Note: The IR spectra of pyridazine derivatives show characteristic bands for the ring vibrations.

[4115]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA) provide critical information about the material's thermal
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properties, such as melting point, thermal stability, and decomposition profile.

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature,
allowing for the precise determination of the melting point and an assessment of purity. TGA
measures the change in mass of a sample as it is heated, revealing its thermal stability and the
temperature at which it begins to decompose.[6][7] This is crucial for determining appropriate
storage and handling conditions.

Experimental Protocol: DSC and TGA

Instrumentation:

 Differential Scanning Calorimeter (DSC).
o Thermogravimetric Analyzer (TGA).
Protocol Steps:

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for both
DSC and TGA).

e DSC Analysis:

o Temperature Program: Heat the sample from 25 °C to a temperature above its expected
melting point (e.g., 250 °C) at a rate of 10 °C/min.

o Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

o Data Analysis: Determine the onset and peak temperature of the melting endotherm. A
sharp endotherm is indicative of high purity.

o TGA Analysis:
o Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

o Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
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o Data Analysis: Record the onset temperature of decomposition, identified by a significant
mass loss in the TGA curve.

Thermal Analysis Workflow Diagram

Sample Preparation

Weigh 2-5 mg of sample
into Al pans

DSC Analysis TGA Analysis
Heat at 10°C/min under Nz Heat at 10°C/min under N2
Record Heat Flow vs. Temp) (Record Mass % vs. Temp

i '

Determine Melting Point &
Purity from Endotherm

Determine Decomposition
Temperature from Mass Loss

Click to download full resolution via product page

Caption: Combined workflow for DSC and TGA analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the
comprehensive characterization of 3-Methylpyridazine-4-carboxylic acid. The combination of
RP-HPLC for purity assessment, NMR and MS for definitive structural confirmation, FTIR for
functional group identification, and thermal analysis for physical property determination ensures
a complete and reliable evaluation of the material's quality. For use in regulated environments,
each of these methods should be fully validated according to the International Council for
Harmonisation (ICH) guidelines to demonstrate their suitability for the intended purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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